Hydrogen-Bond Donor Count: Meta-Substitution Confers an Additional H-Bond Donor Relative to Ortho and Para Isomers
The meta-(3-)aminophenyl isomer possesses three hydrogen-bond donor (HBD) groups, whereas the ortho-(2-) and para-(4-)aminophenyl isomers each possess only two HBD groups. This difference arises from the electronic and steric environment of the amino group relative to the amide linkage [1]. The additional HBD in the meta isomer is predicted to increase aqueous solubility but may reduce passive membrane permeability relative to the ortho isomer.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 3 HBD (meta-N-(3-aminophenyl)nicotinamide, CAS 63556-12-7) |
| Comparator Or Baseline | N-(2-aminophenyl)nicotinamide: 2 HBD; N-(4-aminophenyl)nicotinamide: 2 HBD |
| Quantified Difference | Target compound has 1 additional HBD (50% increase over comparators) |
| Conditions | Computed from 2D molecular structure; ChemSpider (ACD/Labs Percepta) for meta isomer; PubChem for ortho isomer |
Why This Matters
Hydrogen-bond donor count is a key determinant of aqueous solubility and oral bioavailability according to Lipinski's Rule of Five; the meta isomer's additional HBD may favor solubility-driven assay formats over permeability-driven cellular assays compared to its ortho and para counterparts.
- [1] PubChem. N-(2-Aminophenyl)nicotinamide. PubChem CID 1133083. Hydrogen Bond Donor Count = 2. https://pubchem.ncbi.nlm.nih.gov/compound/N-_2-Amino-phenyl_-nicotinamide View Source
